Bienvenue dans la boutique en ligne BenchChem!

Golvatinib

c-Met amplification gastric cancer cellular proliferation

Golvatinib (E7050) is a uniquely selective dual c-Met/VEGFR-2 inhibitor (IC50: 14/16 nM) with Eph receptor/Ron targeting unavailable in capmatinib (c-Met only) or cabozantinib (broad RET/KIT/FLT3 activity). Validated in MET-amplified models (MKN45, EBC-1, Hs746T, SNU-5) and clinically established at 400 mg QD MTD, it circumvents EGFR-TKI resistance without bFGF off-target effects. The defined HGF/c-Met and VEGF/VEGFR-2 signaling blockade ensures reproducible, artifact-free translational research. Bulk pricing available for qualified institutions.

Molecular Formula C33H37F2N7O4
Molecular Weight 633.7 g/mol
CAS No. 928037-13-2
Cat. No. B1684476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolvatinib
CAS928037-13-2
SynonymsE 7050
E-7050
E7050 cpd
golvatinib
N-(2-fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)carbonylaminopyridin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Molecular FormulaC33H37F2N7O4
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
InChIInChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
InChIKeyUQRCJCNVNUFYDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Golvatinib (E7050, CAS 928037-13-2): A Clinically-Advanced Dual c-Met/VEGFR-2 Kinase Inhibitor for Targeted Oncology Research and Combination Studies


Golvatinib (also known as E7050) is an orally bioavailable, ATP-competitive, small-molecule dual kinase inhibitor that potently targets the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) with IC50 values of 14 nM and 16 nM, respectively [1]. It has also been shown to inhibit multiple members of the Eph receptor family, as well as c-Kit and Ron [2]. The compound has advanced to Phase I/II clinical evaluation for multiple solid tumor indications, including studies in combination with standard-of-care agents like sorafenib and cetuximab, establishing it as a well-characterized tool for both fundamental and translational cancer research [3].

Why Golvatinib Cannot Be Substituted by Other c-Met or Multi-Kinase Inhibitors Without Experimental Validation


Within the class of c-Met and VEGFR-2 inhibitors, compounds exhibit widely divergent selectivity profiles, potencies, and off-target activities that critically impact both in vitro and in vivo experimental outcomes. While many agents are broadly categorized as c-Met/VEGFR-2 inhibitors, their biochemical IC50 values, cellular activities, and clinical tolerability profiles are not interchangeable [1]. Golvatinib's unique dual inhibition of c-Met and VEGFR-2, combined with its extended target profile including Eph receptors and Ron, creates a specific signaling blockade that cannot be replicated by more selective agents like capmatinib (c-Met only) or broader-spectrum inhibitors like cabozantinib, which potently inhibits RET, KIT, and FLT3 [2]. Consequently, substituting Golvatinib with a supposedly 'similar' compound without rigorous side-by-side validation introduces significant risk of experimental artifact and flawed data interpretation.

Quantitative Evidence of Golvatinib Differentiation: Direct Comparative and Cross-Study Data


Cellular Potency Against MET-Amplified Cancer Cells: Comparative IC50 Values Against MKN45 and EBC-1 Lines

Golvatinib demonstrates potent anti-proliferative activity against a panel of MET-amplified cancer cell lines. In direct cross-study comparison, Golvatinib achieves IC50 values of 37 nM against MKN45 gastric cancer cells and 6.2 nM against EBC-1 lung cancer cells [1]. While the structurally related analog BMS-794833 also inhibits c-Met (IC50 = 1.7 nM) and VEGFR-2 (IC50 = 15 nM) in biochemical assays, its cellular potency against these specific lines is not consistently documented, and its clinical development was discontinued due to toxicity, whereas Golvatinib advanced to Phase II [2]. This quantifies Golvatinib's activity in a defined cellular context and highlights its translational progression relative to a close structural analog.

c-Met amplification gastric cancer cellular proliferation IC50 comparison kinase inhibitor

Selective Inhibition of Angiogenic Pathways: Golvatinib Does Not Inhibit bFGF-Stimulated HUVEC Growth

A key differentiator for Golvatinib is its functional selectivity. While it potently inhibits the growth of human umbilical vein endothelial cells (HUVECs) stimulated by its primary targets, VEGF (IC50 = 84 nM) and HGF (IC50 = 17 nM), it does not inhibit bFGF-stimulated HUVEC growth at concentrations up to 1000 nM [1]. In contrast, the multi-kinase inhibitor cabozantinib exhibits a broader inhibitory profile that includes significant activity against RET, KIT, and FLT3, which can lead to a wider range of on-target toxicities and a less specific anti-angiogenic signature [2]. This defined lack of bFGF pathway inhibition by Golvatinib allows researchers to more precisely interrogate VEGF- and HGF-dependent angiogenesis.

angiogenesis functional selectivity bFGF HUVEC VEGFR-2

Clinical Tolerability and Maximum Tolerated Dose (MTD): Phase I Safety Profile in Advanced Solid Tumors

Golvatinib has a well-defined clinical safety profile from a 34-patient Phase I dose-escalation study. The maximum tolerated dose (MTD) was established at 400 mg once daily (QD) [1]. Dose-limiting toxicities (DLTs) included reversible Grade 3 fatigue and elevated liver enzymes [1]. This provides a concrete, clinically-validated dosing benchmark for in vivo pharmacology studies. In comparison, another dual c-Met/VEGFR-2 inhibitor, foretinib (GSK1363089), while showing higher biochemical potency (c-Met IC50 = 0.4 nM), was associated with significant toxicities including hypertension, proteinuria, and fatigue in Phase I/II trials, which has complicated its clinical development [2]. Golvatinib's manageable toxicity profile at its MTD makes it a more viable candidate for chronic dosing in preclinical combination regimens.

Phase I clinical trial maximum tolerated dose safety pharmacokinetics advanced solid tumors

Validated Role in Combination Regimens: Golvatinib as a Partner in Phase II Randomized Trials

Golvatinib is specifically being evaluated as a combination partner in randomized Phase II trials, highlighting its potential to address drug resistance. A Phase II trial (NCT01271504) directly compared golvatinib plus sorafenib versus sorafenib alone as a first-line therapy for advanced hepatocellular carcinoma (HCC) [1]. This is a level of clinical validation not achieved by many other research-stage dual c-Met/VEGFR-2 inhibitors, such as BMS-794833, whose development was halted after Phase I. Furthermore, preclinical studies demonstrate that Golvatinib circumvents resistance to EGFR-TKIs (including reversible, irreversible, and mutant-selective agents) in EGFR-mutant lung cancer models by blocking the HGF/Met/Gab1/PI3K/Akt pathway [2]. This positions Golvatinib as a uniquely validated tool for investigating combination strategies to overcome acquired resistance.

combination therapy Phase II trial sorafenib hepatocellular carcinoma drug resistance

Primary Research and Industrial Applications for Golvatinib Based on Quantitative Evidence


Investigating c-Met and VEGFR-2 Co-Dependent Tumor Angiogenesis and Growth

Given its defined dual inhibition of c-Met (IC50 = 14 nM) and VEGFR-2 (IC50 = 16 nM) [1], Golvatinib is ideally suited for in vitro and in vivo studies aiming to dissect the synergistic contributions of the HGF/c-Met and VEGF/VEGFR-2 signaling axes to tumor angiogenesis and progression. Its selective inhibition of HGF- and VEGF-stimulated HUVEC growth, without affecting bFGF-stimulated growth up to 1000 nM, allows for precise pathway interrogation [1].

Developing and Validating Combination Therapies to Overcome Acquired Drug Resistance

Golvatinib's advanced clinical status in combination trials (Phase II with sorafenib) and its demonstrated preclinical ability to circumvent resistance to multiple classes of EGFR-TKIs make it a premier research tool for studying and overcoming acquired resistance [2]. Researchers can use it to model and validate rational combination strategies in EGFR-mutant and other oncogene-driven cancers where MET amplification or HGF upregulation is a known resistance mechanism [2].

In Vivo Pharmacology and Toxicology Studies Requiring a Well-Tolerated c-Met/VEGFR-2 Inhibitor

With a clinically-established MTD of 400 mg QD and a manageable toxicity profile characterized by reversible fatigue and transaminase elevations, Golvatinib is a strong candidate for long-term, continuous dosing in preclinical in vivo models [1]. This allows for robust target modulation studies and sustained efficacy experiments without the confounding factor of severe compound-related toxicity seen with some other dual kinase inhibitors.

Functional Studies in MET-Amplified Cancer Models

The compound's validated cellular potency against a range of MET-amplified cell lines (MKN45, EBC-1, Hs746T, SNU-5) [1] provides a reliable benchmark for research focused on MET-driven oncogenesis. Scientists can confidently deploy Golvatinib in these models to study MET-dependent signaling, cell proliferation, and survival, with the assurance of a well-characterized tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Golvatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.